N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Description

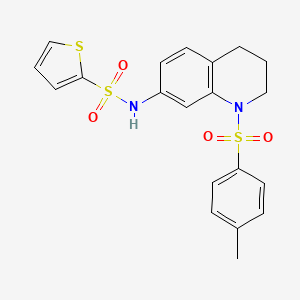

N-(1-Tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a tosyl (p-toluenesulfonyl) group at the 1-position and a thiophene-2-sulfonamide moiety at the 7-position.

Properties

IUPAC Name |

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S3/c1-15-6-10-18(11-7-15)29(25,26)22-12-2-4-16-8-9-17(14-19(16)22)21-28(23,24)20-5-3-13-27-20/h3,5-11,13-14,21H,2,4,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEGGQLBIMVXPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves the following steps:

Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized using the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Tosylation: The tetrahydroquinoline derivative is then tosylated using tosyl chloride in the presence of a base such as pyridine.

Sulfonamide Formation: The tosylated tetrahydroquinoline is reacted with thiophene-2-sulfonyl chloride to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Sulfonamides, including derivatives like N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide, have shown promising antimicrobial properties. These compounds can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in bacteria. Research indicates that modifications in the sulfonamide structure can enhance antibacterial efficacy against resistant strains .

-

Anticancer Properties :

- The compound is being explored for its anticancer potential. Studies have demonstrated that tetrahydroquinoline derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the thiophene ring may contribute to enhanced activity through specific interactions with cellular targets involved in cancer progression .

- Anti-inflammatory Effects :

- Neuroprotective Effects :

Table 1: Summary of Pharmacological Activities

Case Study Insights

-

Antimicrobial Efficacy :

A study conducted on various sulfonamide derivatives demonstrated that modifications at the sulfonamide nitrogen significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural diversity in developing effective antimicrobial agents . -

Cancer Cell Line Studies :

In vitro studies on this compound revealed significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the compound's ability to induce oxidative stress within cancer cells, leading to programmed cell death . -

Inflammation Model :

Experimental models of inflammation showed that the compound reduced markers of inflammation significantly when administered in a controlled setting. This suggests potential for therapeutic use in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access . It can also interact with receptors or other proteins, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other tetrahydroquinoline-based sulfonamides, particularly those synthesized in and the derivative described in . Key distinctions lie in the substituents on the tetrahydroquinoline core and the sulfonamide group:

Key Observations :

- Substituent Bulk and Polarity: The tosyl group in the target compound introduces steric bulk and electron-withdrawing properties compared to the smaller methanesulfonyl group in 24 or the propanoyl group in the derivative. This may influence binding affinity to enzyme active sites or solubility .

- Thiophene vs.

Physical and Chemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogues like 23 (>300°C) and 22 (281–282°C) suggest high thermal stability due to hydrogen-bonding networks (consistent with ’s discussion on crystal packing) .

- Solubility : The tosyl and thiophene groups may reduce aqueous solubility compared to compounds like 23 , which contains a polar maleic acid moiety .

Biological Activity

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Tetrahydroquinoline moiety : This structure is known for its biological activity and is often used in drug design.

- Thiophene ring : Contributes to the compound's chemical properties and biological interactions.

- Tosyl group : Enhances reactivity and solubility.

These features collectively contribute to the compound's potential as a therapeutic agent.

Antiparasitic Activity

Research indicates that this compound exhibits significant antiparasitic activity. Notably, it has shown efficacy against Trypanosoma brucei , the causative agent of sleeping sickness. The structural combination of the sulfonamide and tetrahydroquinoline moieties is believed to enhance its effectiveness against this pathogen.

Anticancer Potential

The compound's anticancer properties have also been investigated. Similar compounds within its class have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, studies have shown that derivatives with similar structures can achieve IC50 values in the low micromolar range against various cancer cell lines .

The mechanism of action for this compound likely involves:

- Enzyme inhibition : The compound may bind to specific enzymes' active sites, blocking substrate access and inhibiting their function.

- Cell cycle disruption : Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells by affecting tubulin dynamics.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-tosyl-1,2,3,4-tetrahydroisoquinoline | Lacks thiophene sulfonamide | Limited biological activity |

| Thiophene-2-sulfonamide | Contains sulfonamide group | Moderate antibacterial properties |

| This compound | Unique combination of tetrahydroquinoline and thiophene sulfonamide | High antiparasitic and anticancer potential |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antiparasitic Study : In vitro assays demonstrated that the compound inhibited the growth of Trypanosoma brucei with an IC50 value significantly lower than that of traditional treatments.

- Anticancer Activity : A study evaluated the compound against a panel of cancer cell lines (A549, MCF-7). Results indicated IC50 values ranging from 0.5 to 5 µM across different cell types, showcasing its potential as a chemotherapeutic agent .

- Mechanistic Insights : Further investigations into its mechanism revealed that it disrupts microtubule formation in cancer cells, leading to apoptosis.

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for preparing N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide?

The synthesis typically involves multi-step organic reactions, including sulfonylation of the tetrahydroquinoline core and subsequent coupling with thiophene-2-sulfonamide. Key steps include:

- Tosylation : Reaction of tetrahydroquinoline with tosyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Sulfonamide Coupling : Use of coupling reagents like carbodiimides (e.g., DCC) or phosphonium salts to facilitate amide bond formation .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve ≥95% purity .

Optimal yields (60–75%) are achieved with strict control of temperature, solvent polarity, and stoichiometry .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry of the tetrahydroquinoline and sulfonamide moieties. Aromatic protons in thiophene (δ 7.2–7.8 ppm) and tosyl methyl (δ 2.4 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+ 459.5 g/mol) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity and stability .

Q. How can researchers design initial biological screening assays for this compound?

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorogenic substrates .

- Cellular Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–50 μM concentrations .

- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA for PGE2 production .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve discrepancies in biological activity across structural analogs?

Compare analogs with modifications in key regions (Table 1):

Q. What strategies address contradictory data in biological activity assays?

- Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC50 values and rule out false positives .

- Counter-Screening : Test against off-target receptors (e.g., GPCRs) to confirm selectivity .

- Metabolic Stability Assays : Liver microsome studies (e.g., human CYP450 isoforms) to identify confounding metabolites .

Q. How can computational modeling predict target interactions and binding modes?

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .

- Free Energy Perturbation (FEP) : Quantify contributions of specific residues (e.g., Lys231 in EGFR) to binding affinity .

- Pharmacophore Mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., gefitinib) .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

- pH Stability Studies : Incubate in buffers (pH 1–9) and analyze degradation via LC-MS .

- Forced Oxidation : Expose to H2O2 or UV light to identify oxidation-prone sites (e.g., sulfonamide group) .

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (fu) in human plasma .

Methodological Notes

- Key References : Prioritize synthesis protocols from , biological assays from , and computational methods from .

- Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., SPR for binding kinetics if ELISA results are inconsistent) .

- Excluded Sources : Commercial data (e.g., BenchChem) omitted per reliability guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.